![molecular formula C8H12O3 B13476297 6-Oxaspiro[2.5]octane-5-carboxylic acid CAS No. 2383651-96-3](/img/structure/B13476297.png)
6-Oxaspiro[2.5]octane-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Oxaspiro[25]octane-5-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is part of the oxaspiro compounds, which are characterized by a spiro-connected oxirane ring and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[2.5]octane-5-carboxylic acid typically involves the formation of the spiro-connected oxirane ring followed by the introduction of the carboxylic acid group. One common method involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions to form the oxirane ring. The carboxylic acid group can then be introduced through a subsequent reaction with a carboxylating agent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
6-Oxaspiro[2.5]octane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学的研究の応用
6-Oxaspiro[2.5]octane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Oxaspiro[2.5]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid
- 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-Oxaspiro[2.5]octane-5-carboxylic acid is unique due to the specific position of the carboxylic acid group on the spiro-connected oxirane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
特性
CAS番号 |
2383651-96-3 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
6-oxaspiro[2.5]octane-7-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-5-8(1-2-8)3-4-11-6/h6H,1-5H2,(H,9,10) |
InChIキー |
LNAUJMUJXBAVPI-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCOC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)
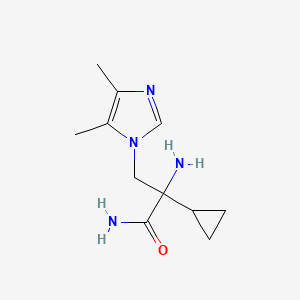

![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
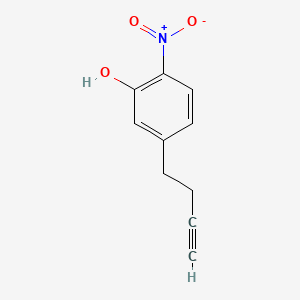
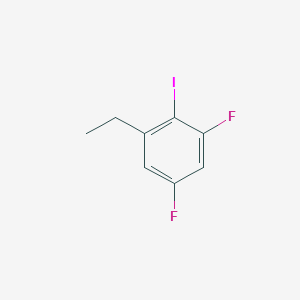

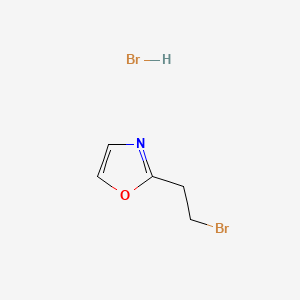
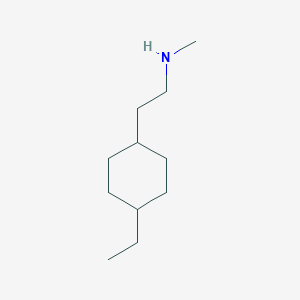
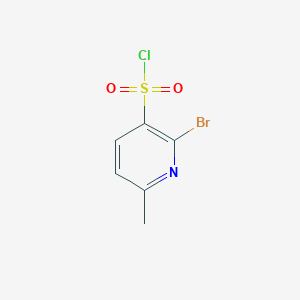
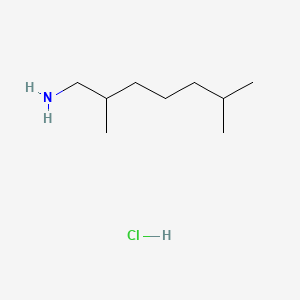

![5-[(4-Fluorophenyl)methanesulfonyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13476291.png)

